Quinagolide hydrochloride

Description

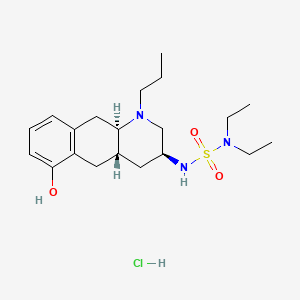

Structure

2D Structure

Properties

IUPAC Name |

(3R,4aR,10aS)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLKVIJLALMCBQ-VENMBWNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](C[C@@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94424-50-7 | |

| Record name | Quinagolide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094424507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33474X943Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinagolide hydrochloride is a non-ergot derived, selective dopamine D2 receptor agonist.[1] Its primary therapeutic application is in the management of hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin.[1] This document provides a detailed overview of the mechanism of action of quinagolide, focusing on its molecular interactions, downstream signaling pathways, and pharmacokinetic profile. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Hyperprolactinemia can lead to various clinical manifestations, including gonadal dysfunction, infertility, and galactorrhea.[1] The secretion of prolactin from the lactotroph cells of the anterior pituitary gland is tonically inhibited by dopamine.[2] this compound mimics the endogenous action of dopamine, thereby providing an effective therapeutic strategy for conditions associated with excessive prolactin secretion.[3] Unlike older ergot-derived dopamine agonists, quinagolide's non-ergoline structure is associated with a different side-effect profile.[3]

Molecular Mechanism of Action

Primary Target: Dopamine D2 Receptor

The principal mechanism of action of quinagolide is its selective and high-affinity binding to dopamine D2 receptors located on the surface of pituitary lactotrophs.[2] This interaction is the cornerstone of its prolactin-lowering effects. While it also binds to dopamine D1 receptors, it does so with low affinity, and this interaction is considered to have little clinical relevance.[1][4]

Receptor Selectivity and Potency

| Parameter | Value | Receptor | Reference |

| EC50 | 0.058 nM | Dopamine D2 Receptor (DRD2) |

Downstream Signaling Pathway

The binding of quinagolide to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The D2 receptor is coupled to an inhibitory G protein (Gi). Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4] The reduction in cAMP levels ultimately leads to the inhibition of prolactin synthesis and secretion from the lactotroph cells.[1][4]

Figure 1: Quinagolide's signaling pathway in lactotroph cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive first-pass metabolism.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Low (approximately 4%) | [4] |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [4] |

| Distribution | ||

| Volume of Distribution (Vd) | Approximately 100 L | [4] |

| Plasma Protein Binding | Approximately 90% | [4] |

| Metabolism | ||

| Primary Site | Liver (extensive first-pass metabolism) | [4] |

| Active Metabolite | N-desethyl analogue | [4] |

| Excretion | ||

| Elimination Half-life | 11.5 hours (single dose), 17 hours (steady state) | [4] |

| Routes of Excretion | Urine (~50%) and Feces (~40%) | [4] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of dopamine receptor agonists like quinagolide.

Dopamine Receptor Binding Assay (Radioligand Displacement Assay)

This assay is used to determine the binding affinity (Ki or IC50) of quinagolide for dopamine D1 and D2 receptors.

Objective: To quantify the affinity of quinagolide for dopamine D1 and D2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D1 or D2 receptors.

-

Radioligand: e.g., [3H]-SCH23390 (for D1) or [3H]-Spiperone (for D2).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled quinagolide.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the quinagolide concentration. The IC50 value (the concentration of quinagolide that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand receptor binding assay.

Adenylyl Cyclase Activity Assay (cAMP Measurement)

This assay measures the effect of quinagolide on the intracellular levels of cAMP, providing functional evidence of its agonistic activity at the Gi-coupled D2 receptor.

Objective: To determine the effect of quinagolide on adenylyl cyclase activity by measuring changes in intracellular cAMP levels.

Materials:

-

A cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

This compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

-

A microplate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating: Culture the cells to an appropriate density and seed them into a multi-well plate.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of quinagolide.

-

Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and increase cAMP production. The inhibitory effect of the Gi-coupled D2 receptor activation by quinagolide will counteract this stimulation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the quinagolide concentration to generate a dose-response curve. From this curve, the EC50 value (the concentration of quinagolide that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) can be determined.

References

An In-depth Technical Guide to the Physicochemical Properties of Quinagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Quinagolide hydrochloride, a selective non-ergot dopamine D2 receptor agonist. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies in a structured and accessible format.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the drug's behavior in various physiological and formulation environments.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₄ClN₃O₃S | [1] |

| Molecular Weight | 432.0 g/mol | [1] |

| Appearance | White to almost-white, finely crystalline powder. | [2] |

| Melting Point | 231-237 °C (with degradation) | [2] |

| Solubility | Sparingly soluble in water (0.2%) and ethanol (0.1%). | [2] |

| pKa | 7.65 ± 0.15 (in water at 20 ± 2 °C) | [2] |

| Partition Coefficient (logP) | 2.56 (Predicted by ALOGPS) | [1] |

| Hygroscopicity | Hygroscopic | [2] |

| Light Sensitivity | Light sensitive | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like this compound are crucial for reproducibility and regulatory compliance. The following sections describe standard experimental protocols that are likely employed.

Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard pharmacopeial technique.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The apparatus is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For this compound, this process is accompanied by degradation.

Solubility Determination

The solubility of this compound is determined by the equilibrium solubility method, which measures the concentration of the dissolved substance in a saturated solution at a specific temperature.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., purified water or ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) of this compound is determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most widely accepted technique.

Methodology:

-

A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol (representing the lipid phase) and a buffered aqueous solution at a specific pH (representing the aqueous phase).

-

The two phases are placed in a flask and shaken vigorously for a predetermined period to allow for the partitioning of the compound between the two layers to reach equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathway of Quinagolide

Quinagolide is a selective dopamine D2 receptor agonist. Its primary mechanism of action involves the activation of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gαi/o subunit. This activation triggers a signaling cascade that ultimately leads to the inhibition of prolactin secretion from the anterior pituitary gland.[3][4]

Caption: Quinagolide's D2 receptor agonist activity inhibits prolactin secretion.

References

In-Depth Technical Guide: Quinagolide Hydrochloride's Dopamine D2 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinagolide hydrochloride, a non-ergot derivative, is a potent and selective dopamine D2 receptor agonist. Its primary clinical application is in the management of hyperprolactinemia, a condition characterized by elevated prolactin levels. Quinagolide's therapeutic efficacy is rooted in its high-affinity binding to D2 receptors on lactotroph cells within the anterior pituitary gland. This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and a subsequent decrease in prolactin secretion.[1][2][3] This technical guide provides a comprehensive overview of quinagolide's binding affinity and selectivity for the dopamine D2 receptor, complete with detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows.

Dopamine D2 Receptor Binding Affinity and Selectivity

In a functional assay measuring the agonist effect at the human dopamine D2S receptor, quinagolide demonstrated an EC50 of 0.058 nM.[4] In the same study, its functional potency at the serotonin 5-HT2B receptor, a receptor implicated in drug-induced cardiac valvulopathy, was found to be approximately 2100 times lower (EC50 of 120 nM).[4] This significant separation between its on-target D2 receptor activity and off-target 5-HT2B receptor activity suggests a favorable safety profile in this regard. The authors of the study noted that the ranking of functional potency correlated with the ranking of binding affinities.[4]

Quinagolide is known to have a low affinity for the dopamine D1 receptor, a characteristic that contributes to its selectivity.[1][2][3] Studies utilizing radiolabeled quinagolide ([3H]CV 205-502) have demonstrated its selective accumulation in D2 receptor-rich regions of the brain, such as the striatum and pituitary. This binding was not displaced by D1 antagonists, further confirming its D2 selectivity.[5]

Table 1: Functional Potency (EC50) of Quinagolide

| Receptor | EC50 (nM) | Reference |

| Dopamine D2S | 0.058 | [4] |

| Serotonin 5-HT2B | 120 | [4] |

Experimental Protocols

The determination of a compound's receptor binding affinity and functional potency is achieved through a series of well-established in vitro assays. Below are detailed methodologies for key experiments relevant to the characterization of quinagolide.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (quinagolide) for a specific receptor (e.g., dopamine D2) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibition constant (Ki) of quinagolide for the dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-Spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., haloperidol or sulpiride).

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, NaCl, KCl, CaCl2).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing the D2 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand ([3H]-Spiperone), and varying concentrations of the test compound (quinagolide).

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of quinagolide (the concentration at which it inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay (Functional Assay)

This assay measures the functional consequence of quinagolide binding to the D2 receptor, which is the inhibition of adenylyl cyclase activity and a subsequent decrease in cAMP production.

Objective: To determine the EC50 of quinagolide for the inhibition of adenylyl cyclase.

Materials:

-

Cell Line: A cell line expressing the dopamine D2 receptor and a functional adenylyl cyclase system (e.g., CHO-K1 or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin (to increase basal cAMP levels).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture and Plating: Cells are cultured and seeded into a multi-well plate.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of quinagolide.

-

Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The data is analyzed to determine the concentration of quinagolide that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (the EC50 value).

Signaling Pathway

Quinagolide, as a dopamine D2 receptor agonist, activates a G-protein coupled receptor (GPCR) signaling pathway that is inhibitory in nature.

-

Binding: Quinagolide binds to the dopamine D2 receptor on the cell surface.

-

G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the activity of the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and ultimately results in the inhibition of prolactin gene transcription and secretion from lactotroph cells.

Conclusion

This compound is a highly potent and selective dopamine D2 receptor agonist. Its pharmacological profile is characterized by high-affinity binding to the D2 receptor and a significant degree of selectivity over the D1 and 5-HT2B receptors. This selectivity is the basis for its therapeutic efficacy in treating hyperprolactinemia with a favorable side-effect profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of quinagolide and other D2 receptor agonists, which is essential for drug discovery and development in this area.

References

- 1. scispace.com [scispace.com]

- 2. Quinagolide | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. In vivo labeling of brain dopamine D2 receptors using the high-affinity specific D2 agonist [3H]CV 205-502 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of Quinagolide Hydrochloride: Pharmacokinetics and Pharmacodynamics

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinagolide hydrochloride, a non-ergot-derived selective dopamine D2 receptor agonist, is a potent inhibitor of prolactin secretion.[1] This technical guide provides a comprehensive review of its pharmacokinetic and pharmacodynamic properties, intended for professionals in pharmaceutical research and development. We consolidate quantitative data, present detailed experimental methodologies for its characterization, and visualize key pathways to offer a thorough understanding of its clinical and pharmacological profile.

Pharmacokinetics

The disposition of quinagolide in the body is characterized by rapid absorption, extensive first-pass metabolism, and a half-life that supports a once-daily dosing regimen.[1][2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, quinagolide is rapidly and almost completely absorbed (>95%). However, due to significant pre-systemic metabolism, its absolute bioavailability is low, estimated at around 4%.[3] Peak plasma concentrations of the parent drug are typically reached within 0.5 to 1 hour.[3]

-

Distribution: Quinagolide has an apparent volume of distribution of approximately 100 L, indicating extensive distribution into tissues.[1] Plasma protein binding is about 90% and is non-specific.[3]

-

Metabolism: The drug undergoes extensive first-pass metabolism. The primary active metabolite is the N-desethyl analogue. Major circulating metabolites are inactive sulphate or glucuronide conjugates.[3]

-

Excretion: More than 95% of the administered dose is excreted as metabolites, with roughly equal amounts found in urine and feces.[1] The terminal elimination half-life of the parent drug is approximately 11.5-17 hours.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour |

| Absolute Bioavailability | ~4% |

| Volume of Distribution (Vd) | ~100 L |

| Plasma Protein Binding | ~90% |

| Elimination Half-life (t½) | 11.5 - 17 hours |

| Primary Routes of Excretion | Urine and Feces (as metabolites) |

Experimental Protocols

This protocol outlines a typical design for determining the pharmacokinetic profile of quinagolide in healthy volunteers.

-

Subject Selection: A cohort of healthy adult volunteers is selected. Subjects undergo a full medical screening to ensure no underlying health conditions.

-

Study Design: An open-label, single-dose study is performed.

-

Drug Administration: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of this compound (e.g., 0.05 mg).[3][4]

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-defined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

-

Plasma Processing and Storage: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) within 30 minutes of collection. The resulting plasma is separated and stored frozen at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of quinagolide and its N-desethyl metabolite are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and Vd.

-

Sample Preparation (Protein Precipitation):

-

To 150 µL of plasma sample (calibrator, quality control, or unknown), add 320 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of quinagolide).[5]

-

Vortex the mixture for 30 seconds to precipitate proteins.[5]

-

Centrifuge the samples at 10,000 rpm for 5-10 minutes.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[5]

-

Reconstitute the residue in 150 µL of a mobile phase-like solution (e.g., acetonitrile/water 85:15 v/v with 0.1% formic acid).[5]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for quinagolide and its internal standard.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for a human pharmacokinetic study.

Pharmacodynamics

Quinagolide's pharmacodynamic effects are mediated by its high-affinity, selective agonism at dopamine D2 receptors, leading to a potent and sustained reduction in prolactin levels.[1]

Mechanism of Action

Prolactin secretion by lactotroph cells in the anterior pituitary is tonically inhibited by dopamine. Quinagolide mimics this action by binding to and activating D2 receptors on these cells.[8] This activation initiates a G-protein-mediated signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The reduction in cAMP levels ultimately suppresses both the synthesis and secretion of prolactin.[8] This effect is highly specific, as quinagolide has low affinity for D1 receptors and no significant action on adrenergic or serotonin receptors.[1][8]

Dose-Response and Clinical Effects

The prolactin-lowering effect of quinagolide is dose-dependent.[3] Following a therapeutic dose, a clinically significant reduction in prolactin occurs within 2 hours, reaches a maximum effect within 4 to 6 hours, and is maintained for at least 24 hours.[3] In hyperprolactinemic patients, treatment with 75-150 µ g/day often normalizes prolactin levels, restoring gonadal function and alleviating clinical manifestations such as galactorrhea, amenorrhea, and reduced libido.[1][3]

Quantitative Pharmacodynamic Data

| Parameter | Description |

| Primary Target | Dopamine D2 Receptor |

| Molecular Action | Selective Agonist |

| Key Signaling Event | Inhibition of Adenylyl Cyclase (↓ cAMP) |

| Physiological Effect | Potent suppression of prolactin secretion |

| Onset of Prolactin Reduction | Within 2 hours |

| Peak Prolactin Suppression | 4 to 6 hours |

| Duration of Action | ≥ 24 hours |

Experimental Protocol: Pharmacodynamic Assessment

This protocol describes a study to evaluate the prolactin-lowering effect of quinagolide in patients with hyperprolactinemia.

-

Subject Selection: Patients with a confirmed diagnosis of hyperprolactinemia (e.g., idiopathic or due to a pituitary microadenoma) are enrolled.[2]

-

Study Design: An open-label, dose-titration study is often employed.[2][9]

-

Dosing Regimen: Treatment is initiated with a low dose to improve tolerability, typically using a "starter pack": 0.025 mg/day for 3 days, followed by 0.050 mg/day for 3 days.[3][9] From day 7, the dose is increased to 0.075 mg/day.[3][9] The dose is administered once daily at bedtime with a snack to minimize side effects.[3]

-

Monitoring and Dose Adjustment: Serum prolactin levels are measured at baseline and at regular intervals (e.g., monthly). The dose may be increased in increments of 0.075 mg at intervals of no less than 4 weeks, based on prolactin response and tolerability, to achieve normalization of prolactin levels.[3]

-

Data Analysis: The primary endpoint is the percentage of patients achieving normal prolactin levels. Secondary endpoints include changes in clinical symptoms (e.g., restoration of menses) and tolerability.

Signaling Pathway Diagram

Caption: Quinagolide's D2 receptor-mediated signaling pathway in pituitary lactotrophs.

Conclusion

This compound possesses a well-characterized pharmacokinetic profile and a highly specific pharmacodynamic mechanism of action. Its potent and selective D2 receptor agonism translates into effective, sustained suppression of prolactin, making it a valuable agent in the management of hyperprolactinemia. The data and protocols presented herein provide a foundational resource for researchers engaged in the study of dopaminergic pathways and the development of related therapeutic agents.

References

- 1. Quinagolide (Norprolac(R)): A novel non-ergot prolactin inhibitor [hero.epa.gov]

- 2. Quinagolide efficacy and tolerability in hyperprolactinaemic patients who are resistant to or intolerant of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. nihs.go.jp [nihs.go.jp]

- 5. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

- 8. Quinagolide in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Structural analysis and enantiomers of Quinagolide hydrochloride.

An In-depth Technical Guide to the Structural Analysis and Enantiomers of Quinagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound, a non-ergot-derived selective dopamine D2 receptor agonist. The document covers its structural properties, the significance of its enantiomers, mechanism of action, and key pharmacokinetic parameters. Detailed experimental protocols for receptor binding assays and enantiomeric separation are also provided to support further research and development.

Structural Analysis

Quinagolide is a synthetic, non-ergoline compound recognized for its potent and selective agonistic activity at dopamine D2 receptors.[1][2][3][4] Its chemical structure is based on an octahydrobenzo[g]quinoline ring system.[5] Unlike older dopamine agonists such as bromocriptine, its non-ergot structure is associated with a potentially more favorable safety profile, particularly concerning the reduced risk of fibrotic reactions.[6] The hydrochloride salt form enhances its stability and suitability for pharmaceutical formulations.[7][8][9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline hydrochloride[9][10] |

| Molecular Formula | C₂₀H₃₄ClN₃O₃S[8][9] |

| Molecular Weight | 432.02 g/mol [8][11] |

| CAS Number | 94424-50-7[8][9] |

| Appearance | White to off-white crystalline powder[9] |

| Drug Class | Dopamine Agonist[5][12] |

Enantiomers of Quinagolide

Quinagolide is administered as a racemate, which is an equimolar mixture of its two enantiomers: the (+)- and (-)-forms.[1][2][5] Extensive pharmacological studies have demonstrated that the therapeutic activity, specifically the dopaminomimetic effect, is almost exclusively associated with the (-)-enantiomer .[2][7][8][13] This enantioselectivity is a critical aspect of its pharmacology, as the stereochemical configuration dictates the molecule's ability to bind effectively to the D2 receptor.

While the drug was first synthesized in its racemic form, and is still marketed as such, the development of stereoselective synthesis routes has been a subject of academic research to isolate the therapeutically active (-)-enantiomer.[7][12][13][14] Regulatory bodies now typically require thorough characterization of the distinct pharmacokinetic and pharmacological profiles of individual enantiomers for new chiral drug candidates.[15][16]

Mechanism of Action

Quinagolide functions as a potent and selective dopamine D2 receptor agonist.[3][6][] Its primary therapeutic effect in the treatment of hyperprolactinemia is achieved by inhibiting the secretion of prolactin from lactotroph cells in the anterior pituitary gland.[1][2][6]

The signaling pathway is initiated by the binding of Quinagolide to D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[18] This interaction triggers a cascade of intracellular events:

-

Receptor Binding : Quinagolide binds with high affinity to D2 receptors on lactotroph cells.[1][2][]

-

G Protein Activation : The activated receptor stimulates the associated Gαi/o protein.

-

Adenylyl Cyclase Inhibition : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2]

-

Inhibition of Prolactin Secretion : The decrease in cAMP levels suppresses both basal and stimulated prolactin synthesis and release.[1][2]

Quinagolide also exhibits a low affinity for dopamine D1 receptors, which is considered clinically insignificant.[1][2]

Caption: Signaling pathway of Quinagolide at the D2 receptor.

Pharmacokinetic Profile

Quinagolide exhibits rapid absorption after oral administration, but undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[1][2][3] Its long half-life allows for convenient once-daily dosing.[6]

Table 2: Summary of Pharmacokinetic Parameters for Quinagolide

| Parameter | Value | Reference(s) |

| Absorption | Rapid and extensive (~95% of dose) | [1][2] |

| Absolute Bioavailability | Low (~4%) due to pre-systemic metabolism | [1][2][3] |

| Time to Peak Plasma Conc. (Tmax) | 30-60 minutes | [1][2][3] |

| Plasma Protein Binding | ~90% (non-specific) | [1][3] |

| Volume of Distribution (Vd) | ~100 L | [2][3] |

| Metabolism | Extensive hepatic first-pass; forms active (N-desethyl) and inactive metabolites | [1][2][3] |

| Elimination Half-life | ~11.5 hours | [3][11] |

| Excretion | ~50% via urine, ~40% via feces (>95% as metabolites) | [1][3] |

Experimental Protocols

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of Quinagolide for the human dopamine D2 receptor.

1. Materials and Reagents:

-

HEK293T cells stably expressing the human D2 receptor.[18]

-

Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: this compound (serial dilutions).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation fluid and vials.

2. Methodology:

-

Membrane Preparation: Culture and harvest HEK293T-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of Quinagolide. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding against the logarithm of Quinagolide concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Experimental workflow for a D2 receptor binding assay.

Protocol: Chiral HPLC Method for Enantiomer Separation

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of Quinagolide enantiomers.

1. Materials and Reagents:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A column with a chiral stationary phase (CSP), such as an α1-acid glycoprotein (AGP) or an ovomucoid-based column.[19][20]

-

Mobile Phase: An optimized mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH adjusted) and an organic modifier (e.g., isopropanol or acetonitrile). The exact ratio must be optimized for the specific column used.

-

Sample: this compound dissolved in the mobile phase.

2. Methodology:

-

System Preparation: Equilibrate the chiral AGP column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a defined volume (e.g., 20 µL) of the dissolved Quinagolide sample onto the column.

-

Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

-

Detection: Monitor the column effluent using a UV detector at an appropriate wavelength (e.g., 280 nm or 322 nm).

-

Data Analysis: Integrate the peak areas for the (+) and (-) enantiomers. The enantiomeric purity can be calculated from the relative peak areas. The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[15][19]

Caption: Workflow for chiral HPLC separation of enantiomers.

References

- 1. Quinagolide | C20H33N3O3S | CID 3086401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mims.com [mims.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Quinagolide - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. CAS 94424-50-7: this compound | CymitQuimica [cymitquimica.com]

- 10. medkoo.com [medkoo.com]

- 11. Quinagolide (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Total Synthesis of (±)-Quinagolide: A Potent D2 Receptor Agonist for the Treatment of Hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cris.unibo.it [cris.unibo.it]

- 16. mdpi.com [mdpi.com]

- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 19. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.ubbcluj.ro [chem.ubbcluj.ro]

Preclinical Toxicological Profile of Quinagolide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of Quinagolide hydrochloride, a non-ergot derived dopamine D2 receptor agonist. The information is compiled from a thorough review of available preclinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary

This compound has been evaluated in a range of preclinical toxicology studies to characterize its safety profile. These studies have assessed its potential for acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.

Overall, the preclinical data indicate that Quinagolide has a low acute toxicity. The primary toxicological findings in longer-term studies are largely related to its potent dopamine D2 receptor agonist activity, leading to predictable effects on prolactin-sensitive tissues and endocrine function, particularly in rodents. Genotoxicity studies have shown no evidence of mutagenic or clastogenic potential. Carcinogenicity findings in rodents are considered to be related to the pharmacological effects of the compound and of questionable relevance to humans. Reproductive toxicity studies in animals did not show embryotoxic or teratogenic effects, though effects on fertility and lactation were observed, consistent with the drug's mechanism of action.

Acute Toxicity

Single-dose toxicity studies have been conducted in several species to determine the acute lethal dose (LD50) of this compound.

Table 1: Acute Toxicity of this compound (Oral Administration)

| Species | LD50 (mg/kg) | Reference(s) |

| Mice | 357 to >500 | [1] |

| Rats | >500 | [1] |

| Rabbits | >150 | [1] |

Experimental Protocol: Acute Oral Toxicity Study

A standardized acute oral toxicity study protocol, such as OECD Guideline 423 (Acute Toxic Class Method), is typically employed. The general procedure involves the following steps:

References

Methodological & Application

Application Notes and Protocols for Quinagolide Hydrochloride in in Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Quinagolide hydrochloride, a potent and selective non-ergot dopamine D2 receptor agonist, in in vitro cell culture studies. Quinagolide is a key tool for investigating dopamine signaling and its effects on cellular processes, particularly in the context of pituitary function and prolactin-secreting cells.

Mechanism of Action

This compound acts as a selective agonist at dopamine D2 receptors. In pituitary lactotrophs, the binding of Quinagolide to D2 receptors initiates a signaling cascade that leads to the inhibition of prolactin secretion. This is primarily achieved through the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.

Beyond the canonical cAMP pathway, D2 receptor activation by agonists like Quinagolide can also modulate other signaling pathways. Notably, it has been shown to influence the Akt/PKB signaling pathway. This can occur through a β-arrestin 2-dependent mechanism that leads to the dephosphorylation and inactivation of Akt. Furthermore, Quinagolide has been observed to affect Ca(2+)-dependent protein kinase C (PKC) isoforms in pituitary cells.

Data Presentation

Quantitative Data Summary

| Cell Line | Assay | Concentration Range | Effect | Reference |

| Rat Anterior Pituitary Cells | Prolactin Secretion | Picomolar concentrations | Potent inhibition of prolactin secretion | |

| Endometrial Mesenchymal Stromal Cells | Invasion Assay | 100 nM | Inhibition of invasive properties | |

| Endometrial Mesenchymal Stromal Cells | Proliferation/Apoptosis | 100 nM | No significant effect on proliferation or apoptosis |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Based on the manufacturer's instructions and solubility information, this compound can be dissolved in DMSO.

-

To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in sterile DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 432.02 g/mol ), dissolve 4.32 mg in 1 mL of DMSO.

-

Ensure complete dissolution by gentle vortexing or pipetting.

-

It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter, although some sources suggest that 100% DMSO is bactericidal and filtration may not be necessary and could lead to loss of compound due to membrane binding.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. A general guideline for storage in DMSO is up to 6 months at -80°C and 1 month at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

in Vitro Prolactin Secretion Assay

Cell Lines:

-

GH3 cells: A rat pituitary tumor cell line that secretes both prolactin and growth hormone.

-

MMQ cells: A clonal rat pituitary tumor cell line that exclusively secretes prolactin and is responsive to dopamine.

Materials:

-

GH3 or MMQ cells

-

Complete cell culture medium (e.g., F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum for GH3 cells)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

24-well or 48-well cell culture plates

-

Rat Prolactin ELISA Kit

Protocol:

-

Seed GH3 or MMQ cells in a 24-well or 48-well plate at a density that allows for sub-confluency during the experiment.

-

Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

-

After the initial growth period, gently wash the cells with pre-warmed PBS.

-

Replace the medium with a fresh, serum-free, or low-serum medium containing various concentrations of this compound (e.g., a dose-response range from picomolar to micromolar). Include a vehicle control (DMSO).

-

Incubate the cells for a predetermined time (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the concentration of prolactin in the supernatant using a rat prolactin ELISA kit, following the manufacturer's protocol.

-

Normalize the prolactin levels to the total protein content or cell number in each well.

Cell Viability Assay (MTT Assay)

Materials:

-

GH3 or MMQ cells

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Seed GH3 or MMQ cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Caption: Quinagolide Signaling Pathway

Caption: Experimental Workflow

Application Notes and Protocols for the Use of Quinagolide Hydrochloride in Pituitary Tumor Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinagolide hydrochloride, a non-ergot derivative, is a potent and selective dopamine D2 receptor agonist.[1] It is utilized in the management of hyperprolactinemia, a condition often caused by prolactin-secreting pituitary tumors (prolactinomas).[2] Quinagolide effectively suppresses prolactin secretion and can lead to a reduction in tumor size.[3][4] These application notes provide detailed methodologies for the use of this compound in preclinical rat models of pituitary tumors, specifically focusing on the widely used SMtTW transplantable tumor model in Wistar-Furth rats.[5][6]

Mechanism of Action

Quinagolide exerts its therapeutic effects by binding to dopamine D2 receptors on pituitary lactotrophs.[2] This binding mimics the natural inhibitory action of dopamine, leading to a cascade of intracellular events that culminate in the inhibition of prolactin synthesis and release. The primary signaling pathway involves the activation of an inhibitory G-protein (Gαi/o), which in turn inhibits the enzyme adenylyl cyclase.[7] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which ultimately results in the inhibition of prolactin gene transcription and exocytosis.[8] Additional mechanisms may include the modulation of ion channel activity and influence on other signaling pathways such as the protein kinase C (PKC) pathway.[9]

Data Presentation

The following tables summarize quantitative data from a study utilizing this compound (CV 205-502) in female Wistar-Furth rats bearing SMtTW pituitary tumors.

Table 1: Effect of this compound on Plasma Prolactin Levels

| Treatment Group | Dose | Duration | Mean Plasma Prolactin (ng/mL) |

| Control | - | 8 months | 28253 |

| Quinagolide (CV 205-502) | 0.3 mg/kg/day | 2 months | < 15 |

| Bromocriptine | 5 mg/kg/day | 2 months | < 15 |

| Bromocriptine | 10 mg/kg/day | 2 months | < 15 |

Data extracted from a study on female Wistar-Furth rats with SMtTW pituitary tumors.

Table 2: Effect of this compound on Pituitary Tumor Weight

| Treatment Group | Dose | Duration | Mean Tumor Weight (mg) |

| Control | - | 8 months | 5270 |

| Quinagolide (CV 205-502) | 0.3 mg/kg/day | 2 months | 660 |

| Bromocriptine | 5 or 10 mg/kg/day | 2 months | 440 |

Data extracted from a study on female Wistar-Furth rats with SMtTW pituitary tumors.

Experimental Protocols

Animal Model: SMtTW Pituitary Tumor Rat Model

The SMtTW (Spontaneous Mammotropic Transplantable Tumor in Wistar-Furth rats) model is a well-established animal model for studying prolactin-secreting pituitary tumors.[6]

-

Animal Strain: Female Wistar-Furth rats.[5]

-

Tumor Origin: The SMtTW tumors are derived from spontaneous prolactinomas that arise in aged Wistar/Furth rats.[5][10]

-

Transplantation Protocol:

-

Source SMtTW tumor tissue from a reputable provider or an established colony.

-

Under aseptic surgical conditions, mince the tumor tissue into small fragments (approximately 1-2 mm³).

-

Anesthetize the recipient female Wistar-Furth rat.

-

Make a small incision in the skin and muscle overlying the kidney.

-

Gently exteriorize the kidney and make a small incision in the kidney capsule.

-

Insert a tumor fragment under the kidney capsule.[6]

-

Suture the kidney capsule, muscle, and skin incisions.

-

Monitor the animal for post-operative recovery.

-

Tumor growth can be monitored over several months. Prolactin secretion is typically detectable 3 to 5 months after grafting.[6]

-

This compound Administration

-

Drug Preparation: this compound (CV 205-502) should be dissolved in a suitable vehicle for administration. For oral administration, it can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution. For subcutaneous injection, sterile saline is a common vehicle. The final concentration should be calculated based on the desired dose and the volume to be administered.

-

Dosage: A dose of 0.3 mg/kg/day has been shown to be effective in reducing prolactin levels and tumor growth in the SMtTW rat model.

-

Route of Administration: Oral gavage or subcutaneous injection are common routes of administration in rat studies. The choice of route may depend on the specific experimental design and the formulation of the drug.

Tumor Growth Monitoring

-

Methodology: High-frequency ultrasonography is a non-invasive method for monitoring pituitary tumor growth in rats.[11]

-

Protocol:

-

Anesthetize the rat.

-

Place the rat in a supine position.[12]

-

Apply ultrasound gel to the ventral neck region.[12]

-

Use a high-frequency linear transducer (e.g., 12 MHz) to visualize the pituitary gland.[13] The gland will appear as a hypoechoic, oval structure.[11]

-

Obtain transverse and longitudinal images of the tumor.

-

Measure the longest diameter (D) and the shortest diameter (d) of the tumor.

-

Calculate the tumor volume using the formula: V = (d² x D) / 2 .

-

Perform measurements at regular intervals (e.g., weekly) to track tumor growth over time.

-

Prolactin Level Analysis

-

Sample Collection: Collect blood samples from the rats via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Sample Processing: Centrifuge the blood to separate the serum or plasma and store at -20°C or below until analysis.

-

Assay: Use a commercially available Rat Prolactin ELISA kit. Follow the manufacturer's instructions for the assay protocol. A general outline is provided below:

-

Prepare standards and samples.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate the plate.

-

Wash the wells to remove unbound substances.

-

Add a biotinylated detection antibody.

-

Incubate and wash.

-

Add an enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubate and wash.

-

Add a substrate solution and incubate for color development.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the prolactin concentration in the samples by comparing their absorbance to the standard curve.

-

Mandatory Visualizations

Caption: Quinagolide Signaling Pathway in Pituitary Lactotrophs.

Caption: Experimental Workflow for Quinagolide Study in a Rat Model.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [Treatment of macroprolactinomas with quinagolide (Norprolac)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinagolide in the management of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spontaneous pituitary tumors in the Wistar/Furth/Ico rat strain. An animal model of human prolactin adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spontaneous prolactin transplantable tumor in the Wistar/Furth rat (SMtTW): a new animal model of human prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]

- 8. Inhibitory control of prolactin and Pit-1 gene promoters by dopamine. Dual signaling pathways required for D2 receptor-regulated expression of the prolactin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spontaneous pituitary tumors in the Wistar/Furth/Ico rat strain. An animal model of human prolactin adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sonography of the pituitary gland in pet rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes: Unraveling Cellular Responses to Quinagolide Hydrochloride via Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of Quinagolide hydrochloride on key cellular signaling pathways. Quinagolide, a selective non-ergot dopamine D2 receptor agonist, is a cornerstone in managing hyperprolactinemia. Its mechanism of action extends beyond prolactin inhibition, influencing fundamental cellular processes such as survival, proliferation, and apoptosis through the modulation of intricate signaling networks.

This document outlines the primary signaling cascades affected by Quinagolide—the PI3K/Akt and MAPK pathways—and presents detailed protocols for their examination. Furthermore, it includes quantitative data from relevant studies to serve as a benchmark for experimental outcomes and visual diagrams to elucidate the complex biological processes and experimental workflows.

Key Signaling Pathways Modulated by Quinagolide

PI3K/Akt Pathway: A Central Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival and proliferation. Upon activation, the dopamine D2 receptor can influence this cascade. Research indicates that Quinagolide treatment can lead to a reduction in the phosphorylation of Akt at Serine 473, suggesting an inhibitory effect on this pro-survival pathway in specific cellular contexts. This inhibition can subsequently impact downstream effectors, potentially leading to decreased cell growth and survival.

MAPK Pathway: Orchestrating Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the ERK, p38, and JNK cascades, is pivotal in transducing extracellular signals to elicit specific cellular responses, including proliferation, differentiation, and apoptosis. The activation of D2 receptors by agonists like Quinagolide can have divergent effects on the MAPK pathways, which are often cell-type dependent. For instance, in pituitary tumor cells, dopamine agonists have been demonstrated to activate the p38 MAPK pathway, a key event in the induction of apoptosis.

Quantitative Analysis of Signaling Protein Modifications

The following tables summarize quantitative data on the effects of Quinagolide on key signaling proteins, providing a reference for expected experimental results.

Table 1: Quantitative Effects of Quinagolide on the PI3K/Akt Signaling Pathway in Endometrial Stromal Cells

| Target Protein | Treatment Condition | Cell Type | Fold Change vs. Control (Mean ± SD) |

| Total Akt | 100 nM Quinagolide (48h) | Eutopic E-MSCs | No significant change |

| Phospho-Akt (Ser473) | 100 nM Quinagolide (48h) | Eutopic E-MSCs | 0.60 ± 0.18 |

| Total Akt | 100 nM Quinagolide (48h) | Ectopic E-MSCs | 0.75 ± 0.15 |

| Phospho-Akt (Ser473) | 100 nM Quinagolide (48h) | Ectopic E-MSCs | 0.45 ± 0.12** |

| *p < 0.05, **p < 0.01 vs. untreated control. |

Table 2: Anticipated Effects of Dopamine D2 Receptor Agonists on the MAPK Signaling Pathway

| Target Protein | Expected Modulation by D2 Agonist | Cellular Context |

| Phospho-ERK1/2 | Variable (Increase or Decrease) | Cell-type dependent |

| Phospho-p38 | Increase | Induction of apoptosis in pituitary tumor cells |

| Phospho-JNK | Variable (Increase or Decrease) | Cell-type dependent |

| Note: The effects on the MAPK pathway are based on studies with various D2 receptor agonists and may require empirical validation for Quinagolide in the specific experimental system. |

Detailed Experimental Protocols

Western Blot Protocol for Analyzing Akt and MAPK Pathway Activation

This protocol provides a robust framework for the Western blot analysis of signaling pathways modulated by Quinagolide. Researchers should optimize parameters such as antibody concentrations and incubation times for their specific experimental setup.

1. Cell Culture and Quinagolide Treatment:

-

Culture the desired cell line (e.g., pituitary tumor cells, endometrial stromal cells) in the appropriate growth medium to 70-80% confluency.

-

To minimize basal signaling, serum-starve the cells for 12-24 hours prior to treatment.

-

Expose cells to a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) for various durations (e.g., 15 min, 30 min, 1 hr, 24 hr, 48 hr). A vehicle-treated group should be included as a negative control.

2. Preparation of Cell Lysates:

-

Following treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Mechanically detach the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Ensure complete lysis by incubating on ice for 30 minutes, with intermittent vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the total protein extract, to a new tube.

3. Protein Concentration Measurement:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein content for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

-

Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody (see suggested dilutions below) overnight at 4°C with gentle agitation.

-

Primary Antibody Recommendations:

-

Phospho-Akt (Ser473): 1:1000

-

Total Akt: 1:1000

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:1000

-

Total p44/42 MAPK (Erk1/2): 1:1000

-

Phospho-p38 MAPK (Thr180/Tyr182): 1:1000

-

Total p38 MAPK: 1:1000

-

Phospho-SAPK/JNK (Thr183/Tyr185): 1:1000

-

Total SAPK/JNK: 1:1000

-

Loading Control (β-Actin or GAPDH): 1:5000

-

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the washing steps.

6. Signal Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal with a digital imaging system or X-ray film.

-

Perform densitometric analysis of the bands using image processing software (e.g., ImageJ). Normalize the phosphoprotein signals to their respective total protein levels and subsequently to the loading control to ensure accurate quantification.

Visual Representations of Pathways and Workflows

Application Notes and Protocols: Quinagolide Hydrochloride in Endometriosis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity, affecting millions of women worldwide. Current treatment strategies often involve hormonal therapies with significant side effects and high recurrence rates upon cessation. Quinagolide hydrochloride, a non-ergot selective dopamine D2 receptor (D2R) agonist, has emerged as a promising non-hormonal therapeutic candidate. These application notes provide a comprehensive overview of the use of this compound in preclinical endometriosis research models, detailing its mechanism of action, effects on key pathological processes, and standardized protocols for its investigation.

Mechanism of Action

This compound exerts its therapeutic effects in endometriosis primarily through the activation of D2R. This activation triggers a signaling cascade that leads to the inhibition of key processes involved in the establishment and progression of endometriotic lesions. The primary mechanisms include:

-

Anti-Angiogenesis: Quinagolide has been shown to inhibit the formation of new blood vessels, a critical process for the survival and growth of ectopic endometrial tissue. This is achieved, in part, by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).

-

Inhibition of Cell Invasion: The invasive nature of endometrial cells is a key factor in the pathogenesis of endometriosis. Quinagolide has been demonstrated to reduce the invasive properties of endometrial mesenchymal stromal cells (E-MSCs).

-

Modulation of Inflammatory Pathways: The chronic inflammatory environment in the peritoneal cavity contributes to endometriosis-associated pain and lesion persistence. Quinagolide has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in the peritoneal fluid of animal models.

-

Downregulation of the AKT Signaling Pathway: Activation of D2R by quinagolide leads to the downregulation of the protein kinase B (AKT) signaling pathway and a reduction in its phosphorylation.[1][2] The PI3K/AKT pathway is known to be altered in endometriosis and plays a role in cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo endometriosis models.

Table 1: In Vitro Effects of Quinagolide on Endometrial Mesenchymal Stromal Cell (E-MSC) Invasion

| Quinagolide Concentration | Inhibition of E-MSC Invasion (%) | Reference |

| 10 nM | ~25% | Iampietro et al., 2022 |

| 100 nM | ~50% | Iampietro et al., 2022 |

| 1 µM | ~60% | Iampietro et al., 2022 |

Table 2: In Vitro Effects of Quinagolide on AKT Phosphorylation in E-MSCs

| Cell Type | Treatment (100 nM Quinagolide) | Reduction in p-AKT/AKT ratio (%) | Reference |

| Eutopic E-MSCs | 24 hours | ~40% | Iampietro et al., 2022 |

| Ectopic E-MSCs | 24 hours | ~60% | Iampietro et al., 2022 |

Table 3: In Vivo Effects of Quinagolide in a Rat Model of Surgically Induced Endometriosis

| Treatment Group | Change in Endometriotic Lesion Size | Peritoneal Fluid VEGF Levels | Peritoneal Fluid IL-6 Levels | Reference |

| Control | Baseline | Baseline | Baseline | Novellino et al., 2011 |

| Quinagolide | Significant Reduction | Significant Reduction | Significant Reduction | Novellino et al., 2011 |

Note: Specific quantitative values from Novellino et al., 2011 require access to the full-text article for precise data extraction.

Experimental Protocols

Protocol 1: Surgically Induced Endometriosis in a Rat Model

This protocol describes the surgical induction of endometriosis in rats, a commonly used in vivo model to study the efficacy of therapeutic agents like Quinagolide.

Materials:

-

Female Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Sterile surgical instruments

-

Suture material (e.g., 4-0 silk, 5-0 vicryl)

-

Sterile saline solution

-

Animal warming pad

Procedure:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Shave the abdominal area and sterilize the surgical site with an appropriate antiseptic solution.

-

Make a midline laparotomy incision (approximately 2-3 cm) to expose the abdominal cavity.

-

Identify the uterine horns. Ligate the distal end of one uterine horn with a non-absorbable suture.

-

Excise a 1 cm segment of the ligated uterine horn.

-

Place the excised uterine segment in a sterile petri dish containing sterile saline.

-

Open the uterine segment longitudinally and cut it into small fragments of approximately 2x2 mm.

-

Suture these endometrial fragments to the peritoneal wall or the surface of the intestines using a fine, absorbable suture. Ensure the endometrial lining faces the peritoneal cavity.

-

Close the abdominal wall in two layers (peritoneum/muscle and skin) using appropriate suture material.

-

Administer post-operative analgesics as per veterinary guidelines and monitor the animal for recovery.

-

Allow the endometriotic lesions to establish and grow for a period of 2-4 weeks before initiating treatment with this compound.

Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to assess the effect of Quinagolide on the invasive potential of endometrial stromal cells.

Materials:

-

Endometrial mesenchymal stromal cells (E-MSCs), either primary cells or cell lines

-

Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

-

Matrigel basement membrane matrix

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS)

-

This compound

-

Calcein AM or other suitable fluorescent dye for cell staining

-

Fluorescence plate reader

Procedure:

-

Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel (diluted in serum-free medium) and allow it to solidify at 37°C.

-

Culture E-MSCs to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). For the treatment groups, add varying concentrations of this compound to both the upper and lower chambers. Include a vehicle control group.

-

Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye like Calcein AM).

-

Quantify the number of invaded cells by either counting under a microscope or by measuring the fluorescence intensity using a plate reader.

Protocol 3: Endothelial Cell Co-culture Angiogenesis Assay

This assay models the formation of capillary-like structures and is used to evaluate the anti-angiogenic effects of Quinagolide.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endometrial Mesenchymal Stromal Cells (E-MSCs)

-

Matrigel or a similar basement membrane matrix

-

Endothelial cell growth medium (e.g., EGM-2)

-

This compound

-

Calcein AM or anti-CD31 antibody for visualization of tube formation

-

Fluorescence microscope

Procedure:

-

Thaw and dilute Matrigel on ice. Pipette a thin layer of Matrigel into the wells of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and E-MSCs and resuspend them in endothelial cell growth medium.

-

Seed a co-culture of HUVECs and E-MSCs (e.g., at a 1:1 ratio) onto the surface of the solidified Matrigel.

-

Add varying concentrations of this compound to the culture medium. Include a vehicle control group.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

-

Monitor the formation of capillary-like tube structures using a phase-contrast microscope.

-

For quantification, stain the cells with Calcein AM or fix and stain with an anti-CD31 antibody.

-